molecular formula C42H82O18 B12704824 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate CAS No. 94266-25-8

2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate

Cat. No.: B12704824
CAS No.: 94266-25-8
M. Wt: 875.1 g/mol
InChI Key: KZTPDBZBBGWVJQ-KTKRTIGZSA-N
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Description

2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate is a complex organic compound that features multiple hydroxyl groups and ether linkages. This compound is likely to have significant applications in various fields due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate would typically involve multi-step organic synthesis. The process might start with the preparation of the polyhydroxy intermediate, followed by the introduction of ether linkages through Williamson ether synthesis or similar methods. The final step would involve esterification with oleic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester linkage can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biology, it might be used to study the effects of polyhydroxy compounds on biological systems, including their potential as antioxidants.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industry, it could be used in the formulation of cosmetics, pharmaceuticals, or as a surfactant in various applications.

Mechanism of Action

The mechanism of action of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate would depend on its interaction with molecular targets. The hydroxyl groups might interact with enzymes or receptors, while the ester linkage could be hydrolyzed to release oleic acid, which has known biological activities.

Comparison with Similar Compounds

Similar Compounds

    Glycerol monooleate: Similar in having an oleate ester but with fewer hydroxyl groups.

    Polyethylene glycol esters: Similar in having multiple ether linkages but different in the nature of the ester group.

Uniqueness

The uniqueness of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl oleate lies in its combination of multiple hydroxyl groups and ether linkages, which could confer unique physical and chemical properties, such as solubility and reactivity.

Properties

CAS No.

94266-25-8

Molecular Formula

C42H82O18

Molecular Weight

875.1 g/mol

IUPAC Name

[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H82O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-42(52)60-33-41(51)32-59-31-40(50)30-58-29-39(49)28-57-27-38(48)26-56-25-37(47)24-55-23-36(46)22-54-21-35(45)20-53-19-34(44)18-43/h9-10,34-41,43-51H,2-8,11-33H2,1H3/b10-9-

InChI Key

KZTPDBZBBGWVJQ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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